
2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate is a chemical compound with the molecular formula C12H17ClN2O4S and a molecular weight of 320.797 . This compound is part of the carbamate family, which are organic compounds derived from carbamic acid. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate typically involves the reaction of 2-chloroethyl isocyanate with methyl(((1-phenylethyl)amino)sulfonyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides or nitriles, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate involves the interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar reactivity.
Methyl carbamate: A simpler carbamate compound used in various applications.
Phenyl carbamate: Contains a phenyl group, offering different reactivity and applications.
Uniqueness
2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate is unique due to its specific structure, which combines a chloroethyl group with a phenylethylamino sulfonyl moiety
Propriétés
Numéro CAS |
116943-73-8 |
|---|---|
Formule moléculaire |
C12H17ClN2O4S |
Poids moléculaire |
320.79 g/mol |
Nom IUPAC |
2-chloroethyl N-methyl-N-(1-phenylethylsulfamoyl)carbamate |
InChI |
InChI=1S/C12H17ClN2O4S/c1-10(11-6-4-3-5-7-11)14-20(17,18)15(2)12(16)19-9-8-13/h3-7,10,14H,8-9H2,1-2H3 |
Clé InChI |
PSERXFBNQQLWHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NS(=O)(=O)N(C)C(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



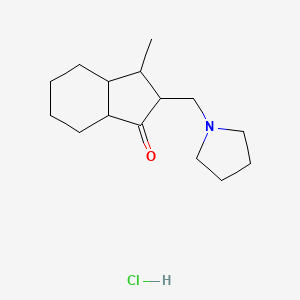

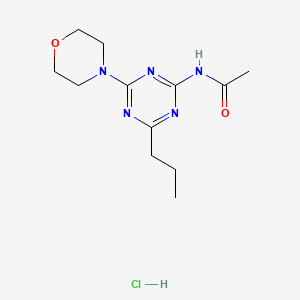
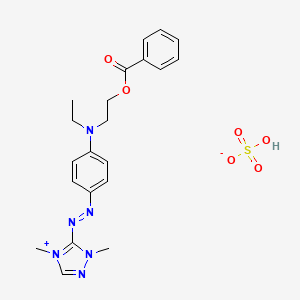
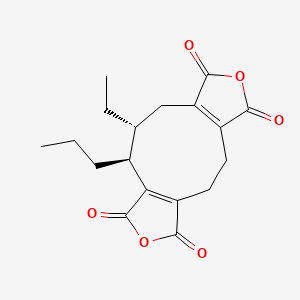
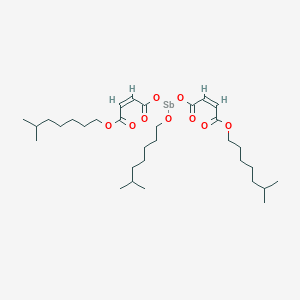
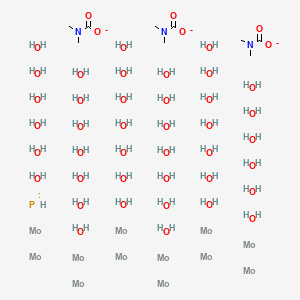
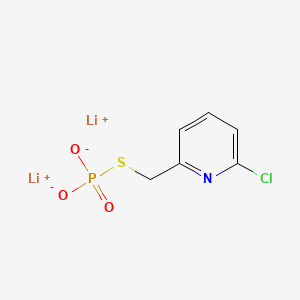
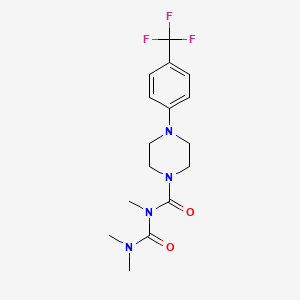

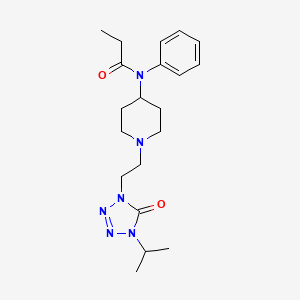
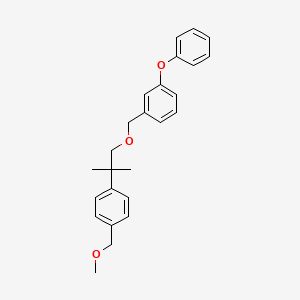
![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
